molecular formula C12H12Cl4Ru2 B1278522 Benzeneruthenium(II) chloride dimer CAS No. 37366-09-9

Benzeneruthenium(II) chloride dimer

Cat. No.: B1278522
CAS No.: 37366-09-9
M. Wt: 500.2 g/mol
InChI Key: YGXMUPKIEHNBNQ-UHFFFAOYSA-J
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Biochemical Analysis

Biochemical Properties

Benzeneruthenium(II) chloride dimer plays a crucial role in various biochemical reactions. It acts as a catalyst in hydrosilylation reactions and the hydrogenation of β-keto esters . In biochemical contexts, this compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves coordination to the heme iron center, leading to modulation of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through coordination bonds, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In normal cells, this compound can modulate oxidative stress responses and enhance the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to biomolecules through coordination bonds, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of strong oxidizing agents or under prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower concentrations, while toxic effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as glutathione S-transferase (GST), which plays a role in detoxification processes. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound can influence the glycolytic pathway by inhibiting hexokinase activity, resulting in altered glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles through post-translational modifications or targeting signals. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can be directed to the mitochondria, where it influences mitochondrial function and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneruthenium(II) chloride dimer can be synthesized through the reaction of ruthenium trichloride hydrate with benzene in the presence of a reducing agent such as zinc dust. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ruthenium. The general reaction is as follows: [ \text{2 RuCl}_3 \cdot \text{xH}_2\text{O} + \text{2 C}_6\text{H}_6 + \text{Zn} \rightarrow \text{Ru}_2(\text{C}_6\text{H}_6)_2\text{Cl}_4 + \text{ZnCl}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions: Benzeneruthenium(II) chloride dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    C-H Activation: Typically involves the use of substrates with C-H bonds and may require the presence of a base or other activating agents.

    Olefin Metathesis: Often conducted in the presence of olefin substrates and may require specific ligands to enhance the reaction.

    Hydrogenation: Requires hydrogen gas and is usually carried out under elevated pressure and temperature conditions.

Major Products Formed:

Comparison with Similar Compounds

Benzeneruthenium(II) chloride dimer can be compared with other similar compounds, such as:

  • Dichloro(p-cymene)ruthenium(II) dimer
  • Dichloro(mesitylene)ruthenium(II) dimer
  • Dichloro(hexamethylbenzene)ruthenium(II) dimer

Uniqueness: this compound is unique due to its high stability and reactivity, making it a valuable catalyst in various chemical transformations. Its ability to facilitate C-H activation, olefin metathesis, and hydrogenation reactions with high efficiency and selectivity sets it apart from other similar compounds .

Properties

IUPAC Name

benzene;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXMUPKIEHNBNQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449898
Record name Benzeneruthenium(II) chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37366-09-9
Record name Benzeneruthenium(II) chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneruthenium(II) Chloride Dimer
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